N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-10-5-16(23)21-12(9-26-17(21)19-10)7-15(22)18-8-11-6-14(25-20-11)13-3-2-4-24-13/h2-6,12H,7-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTYUVCQPNQQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound combines an isoxazole moiety with a thiazolo-pyrimidine framework. The presence of the furan ring enhances its chemical diversity, which is often associated with various biological activities such as anticancer and antimicrobial properties.
Biological Activity Overview
Research indicates that derivatives of isoxazole and thiazole frequently exhibit promising results against various cancer cell lines and pathogens. The unique structure of this compound suggests several potential applications in medicinal chemistry.
Potential Applications
- Anticancer Activity : The thiazolo-pyrimidine framework has been linked to anticancer properties, with studies indicating effectiveness against several cancer cell lines.
- Antimicrobial Properties : Compounds with similar structural features have shown activity against bacterial and fungal pathogens.
- COX-II Inhibition : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are involved in inflammation and pain pathways.
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Formation of Isoxazole Ring : Typically synthesized via 1,3-dipolar cycloaddition reactions.
- Furan Ring Attachment : Achieved through coupling reactions such as Suzuki or Heck coupling.
- Thiazolo-Pyrimidine Formation : Often involves condensation reactions between appropriate precursors.
Biological Assays
Various biological assays have been employed to evaluate the activity of this compound:
| Activity Type | Assay Method | Results |
|---|---|---|
| Anticancer | MTT Assay | IC50 values indicate significant inhibition of cancer cell proliferation. |
| Antimicrobial | Disk Diffusion | Effective against multiple bacterial strains with zones of inhibition measured in mm. |
| COX-II Inhibition | Enzymatic Assay | IC50 values demonstrate selective inhibition compared to standard drugs. |
Case Studies
-
Anticancer Efficacy :
A study evaluating the compound's efficacy against breast cancer cell lines showed a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology. -
Antimicrobial Activity :
In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections.
The mechanisms underlying the biological activities of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-y)acetamide are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Particularly in the case of COX-II inhibition, leading to reduced inflammatory responses.
- Interference with Cell Cycle Progression : Observed in anticancer assays where treated cells exhibited G0/G1 phase arrest.
- Disruption of Membrane Integrity : In antimicrobial studies, the compound may compromise bacterial membrane integrity leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituents
The compound shares core features with several heterocyclic acetamide derivatives:
- Isoxazole/Acetamide Derivatives : lists analogs such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide, which similarly combine isoxazole and acetamide groups. The 3-methylisoxazole substituent in these analogs correlates with biological activity values (e.g., 5.797 and 5.58 in unspecified assays) .
- Furan-Containing Triazoles: describes 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide, where the furan moiety contributes to anti-exudative activity in rat models .
Table 1: Structural and Bioactivity Comparison
Impact of Substituents on Physicochemical Properties
NMR and Structural Analysis
highlights that substituent positions significantly influence chemical shifts. For example, in analogs like compounds 1 and 7 (), regions A (positions 39–44) and B (positions 29–36) exhibit distinct shifts due to altered chemical environments . If the target compound’s substituents occupy similar regions, this could imply comparable electronic effects or steric interactions.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide?
- Methodology :
- Step 1 : Construct the isoxazole-furan core via cyclization of furan-2-carbaldehyde with hydroxylamine hydrochloride, followed by alkylation using α-chloroacetamide derivatives under basic conditions (KOH/EtOH) .
- Step 2 : Synthesize the thiazolo[3,2-a]pyrimidinone moiety by reacting 2-aminothiazole with β-ketoesters (e.g., ethyl acetoacetate) in refluxing acetic acid. Introduce the 7-methyl group via methylation using iodomethane .
- Step 3 : Couple the two fragments via nucleophilic substitution or amide bond formation. Optimize reaction conditions (DMF, K₂CO₃, 60°C) to achieve yields >70% .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the furan-isoxazole and thiazolo-pyrimidinone moieties. Look for characteristic shifts: furan protons (δ 6.2–7.4 ppm), isoxazole methylene (δ 4.5–5.0 ppm), and thiazolo-pyrimidinone carbonyl (δ 165–170 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ at m/z 412.1) .
- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
Q. How can researchers conduct initial biological screening for this compound?
- Protocol :
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) .
- Anti-inflammatory activity : Measure inhibition of COX-1/COX-2 enzymes using ELISA kits. Compare IC₅₀ values with NSAIDs like indomethacin .
- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?
- Critical Modifications :
- Furan substitution : Replace furan-2-yl with benzofuran () to enhance π-π stacking with enzyme active sites. Note that electron-withdrawing groups (e.g., Cl) on the phenyl ring reduce solubility but improve potency .
- Thiazolo-pyrimidinone core : Introduce methyl groups at position 7 (as in the target compound) to stabilize the lactam ring and improve metabolic stability .
- Acetamide linker : Replace with sulfonamide or urea to modulate hydrogen-bonding interactions with targets (e.g., kinases) .
- Data-Driven Design : Use molecular docking (AutoDock Vina) to predict binding to COX-2 or EGFR kinases. Prioritize derivatives with calculated ΔG < -8 kcal/mol .
Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?
- Case Study : If one study reports potent anticancer activity (IC₅₀ = 2 µM) while another shows no effect:
- Replicate conditions : Ensure identical cell lines, passage numbers, and assay protocols (e.g., incubation time, serum concentration) .
- Solubility checks : Verify compound solubility in DMSO/PBS; use dynamic light scattering (DLS) to detect aggregation .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selective vs. promiscuous inhibitors .
Q. What strategies are recommended for elucidating the reaction mechanism of key synthetic steps?
- Approach :
- Intermediate trapping : Use LC-MS to isolate and characterize transient species (e.g., enolates in thiazolo-pyrimidinone formation) .
- Kinetic studies : Vary temperature (25–80°C) and monitor reaction progress via HPLC to determine rate laws and activation energy .
- Computational modeling : Perform DFT calculations (Gaussian 16) to map energy profiles for cyclization steps (e.g., isoxazole formation) .
Q. How can target identification studies be designed for this compound?
- Workflow :
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in cancer cells to identify genes whose loss confers resistance .
- Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
